2-(4,5-Dichloro-6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid
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Overview
Description
2-(4,5-Dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a chemical compound with the molecular formula C20H10Cl2O5 and a molecular weight of 401.196 g/mol . It is also known by other names such as dichlorofluorescein and dichlorfluoreszein . This compound is a derivative of fluorescein, a well-known fluorescent dye used in various scientific applications.
Preparation Methods
The synthesis of 2-(4,5-Dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves the chlorination of fluorescein. The reaction conditions include the use of chlorine gas or other chlorinating agents under controlled temperature and pH conditions . Industrial production methods may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(4,5-Dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(4,5-Dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4,5-Dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent marker . The molecular targets and pathways involved in its action depend on the specific application and the biological or chemical system in which it is used .
Comparison with Similar Compounds
2-(4,5-Dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is similar to other fluorescein derivatives, such as:
2’,7’-Dichlorofluorescein: Another chlorinated derivative of fluorescein with similar fluorescent properties.
Eosin-5-isothiocyanate: A related compound used as a fluorescent dye with different functional groups.
Rhodamine 19 perchlorate: A fluorescent dye with a different core structure but similar applications.
The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct fluorescent properties and reactivity compared to other similar compounds .
Properties
CAS No. |
81-87-8 |
---|---|
Molecular Formula |
C20H10Cl2O5 |
Molecular Weight |
401.2 g/mol |
IUPAC Name |
2-(4,5-dichloro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H10Cl2O5/c21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16/h1-8,23H,(H,25,26) |
InChI Key |
QZJUUWVEZFULLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4Cl)O)Cl)C(=O)O |
Origin of Product |
United States |
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